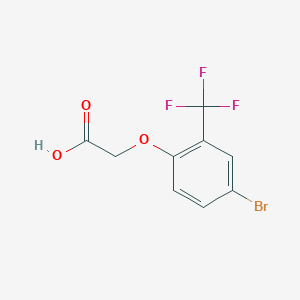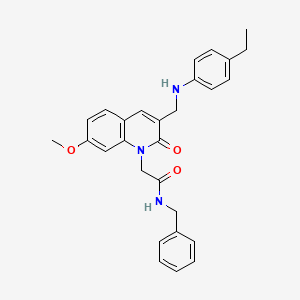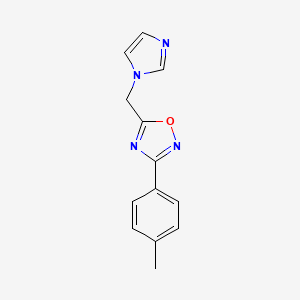
5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as IMMOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. IMMOX belongs to the class of oxadiazole derivatives, which have been studied for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of bacteria by interfering with cell wall synthesis and disrupting membrane integrity. In cancer cells, 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been reported to induce apoptosis, or programmed cell death, by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects
5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can inhibit the growth of various microorganisms, including both Gram-positive and Gram-negative bacteria, fungi, and yeasts. 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has also been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its broad spectrum of activity against a range of microorganisms, making it a potential candidate for the development of new antimicrobial agents. 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has also been shown to have antitumor activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of new antimicrobial agents based on the structure of 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. Another area of interest is the development of new cancer therapies based on the antitumor activity of 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. In addition, further research is needed to fully understand the mechanism of action of 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole and its potential applications in the treatment of inflammatory diseases.
Synthesemethoden
5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be synthesized through a multistep reaction starting from 4-methylbenzylamine and 2-chloroacetic acid. The first step involves the formation of N-(4-methylphenyl)glycine methyl ester, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1H-imidazole to give the final product, 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. The overall yield of the synthesis process is around 60%.
Wissenschaftliche Forschungsanwendungen
5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of medicine. Several studies have reported its antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeasts. 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has also been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
5-(imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-10-2-4-11(5-3-10)13-15-12(18-16-13)8-17-7-6-14-9-17/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHIMBOHEMELGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

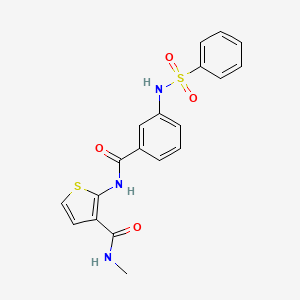

![11,12-dimethoxy-3-(3-thienyl)-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2899260.png)
![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2899262.png)
![ethyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2899265.png)
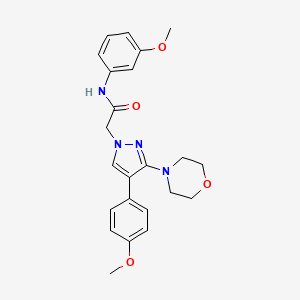
![2-{[6-(4-ethoxybenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2899267.png)
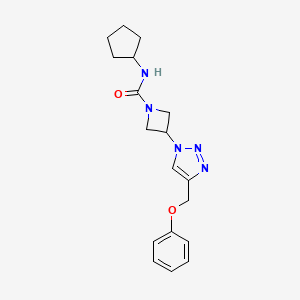
![4-[6-Ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2899269.png)
![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2899271.png)
![2,6-difluoro-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2899272.png)
![2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2899275.png)
